molecular formula C8H6N2O5 B1587431 2-Carbamoyl-6-nitrobenzoic Acid CAS No. 65911-46-8

2-Carbamoyl-6-nitrobenzoic Acid

Cat. No. B1587431
CAS RN: 65911-46-8
M. Wt: 210.14 g/mol
InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
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Description

2-Carbamoyl-6-nitrobenzoic Acid, also known by its CAS Number 65911-46-8, is a chemical compound with the linear formula C8H6N2O5 . It has a molecular weight of 210.147 .


Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-6-nitrobenzoic Acid consists of a carboxylic acid group and a nitro group. The molecule contains a total of 21 bonds, including 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, and 6 aromatic bonds .

Scientific Research Applications

Biochemical Applications

  • Detection and Interaction with Biological Materials : A disulfide derivative, 5,5′-dithiobis(2-nitrobenzoic acid), shows potential in detecting sulfhydryl groups in biological materials, providing insights into their biochemical roles (Ellman, 1959).

Material Science Applications

  • Supramolecular Structure Formation : The synthesis of 2-carbamoyl-4-nitrobenzoic acid leads to the formation of complex structures like Mg(H2O)62, which has potential applications in crystallography and materials science (Srinivasan, Shetgaonkar, Raghavaiah, 2009).

Pharmacology and Medical Applications

  • Antitumor Agent Synthesis : 2-Chloro-4-nitrobenzoic acid, a compound similar to 2-Carbamoyl-6-nitrobenzoic Acid, has been used in the synthesis of molecular salts with potential application in HIV treatment and immune deficiency diseases (Oruganti, Nechipadappu, Khade, Trivedi, 2017).

Analytical Chemistry Applications

  • Detection of Organic Pollutants : A metal-organic framework utilizing a carbazole-functionalized ligand demonstrates high selectivity and sensitivity in detecting antibiotics, pesticides, and nitroaromatic compounds, which can have wide implications in environmental monitoring and pollution control (Xu, Zhang, Zhang, 2019).

Environmental Science Applications

  • Detection of Nitroaromatic Explosives : Luminescent metal-organic frameworks based on carbazole derivatives show potential in detecting nitroaromatic explosives, highlighting their application in security and environmental monitoring (Xie, Zhang, Du, Qin, Bao, Li, Su, He, Fu, Lan, 2015).

properties

IUPAC Name

2-carbamoyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIVYPDIARSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404659
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-6-nitrobenzoic Acid

CAS RN

65911-46-8
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBAMOYL-6-NITROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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